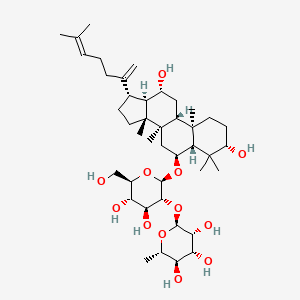

Ginsenoside Rg6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Ginsenoside Rg6 est un ginsenoside rare dérivé du ginseng, plus précisément du ginseng noir. Il s’agit d’un ginsenoside de type protopanaxatriol connu pour ses propriétés immunosuppressives et anti-inflammatoires significatives . Les ginsenosides sont les composants actifs du ginseng, qui est utilisé en médecine traditionnelle depuis des siècles en raison de ses nombreux bienfaits pour la santé.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Ginsenoside Rg6 peut être synthétisé par des méthodes de transformation enzymatique. Cela implique l’hydrolyse spécifique des groupes glycosyles de la chaîne latérale des ginsenosides par des glycosidases provenant de cultures microbiennes et d’extractions végétales . Par exemple, le ginsenoside Rg2 peut être transformé en this compound par déshydratation dans la chaîne latérale de C17 .

Méthodes de production industrielle : La production industrielle de this compound implique l’utilisation de techniques biotechnologiques avancées. La construction de châssis microbiens, principalement dans Saccharomyces cerevisiae, a été présentée comme une méthode efficace pour la production à grande échelle de ginsenosides rares . Cette méthode s’appuie sur l’ingénierie métabolique des enzymes clés impliquées dans les voies biosynthétiques des ginsenosides rares.

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsenoside Rg6 subit diverses réactions chimiques, notamment la déshydratation et l’hydrolyse. Par exemple, l’hydrolyse du résidu rhamnosyle en C-6 du this compound peut entraîner sa dégradation en ginsenoside Rh4 .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les glycosidases et autres enzymes qui facilitent les processus d’hydrolyse et de déshydratation. Les conditions impliquent souvent des niveaux de pH et des températures spécifiques qui optimisent l’activité enzymatique.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound comprennent d’autres ginsenosides tels que le ginsenoside Rh4 .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé dans l’étude de la biosynthèse et des voies métaboliques des ginsenosides.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de l’inflammation systémique, de la septicémie et de la parodontite en raison de ses propriétés anti-inflammatoires et antibactériennes

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Mechanism of Action

Research indicates that Ginsenoside Rg6 exhibits significant anti-inflammatory properties, particularly in models of sepsis. In a study involving lipopolysaccharide (LPS)-induced sepsis in mice, Rg6 administration resulted in:

- Reduced Mortality : Mice pre-treated with Rg6 showed a mortality rate of less than 10%, compared to over 80% in untreated controls .

- Cytokine Modulation : Rg6 significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating the anti-inflammatory cytokine IL-10 .

Clinical Implications

The findings suggest that Rg6 could be utilized as a therapeutic agent for conditions characterized by systemic inflammation, such as sepsis and acute respiratory distress syndrome.

Anti-Cancer Properties

Induction of Apoptosis

this compound has been shown to inhibit the proliferation of cancer cells. In vitro studies on human lymphocytoma JK cells revealed:

- Cell Cycle Arrest : Rg6 caused S phase arrest in the cell cycle.

- Apoptosis Induction : Flow cytometry confirmed increased apoptosis rates, with an upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Potential Applications in Cancer Therapy

These properties highlight Rg6's potential as an adjunctive treatment in cancer therapy, particularly for hematological malignancies.

Antibacterial Activity

Effects on Periodontal Pathogens

Recent studies have demonstrated that this compound possesses antibacterial properties against various pathogens, including those responsible for periodontal disease. Key findings include:

- Inhibition of Pathogen Growth : G-Rg6 effectively reduced the growth of P. gingivalis strains, a major contributor to periodontal disease .

- Mechanism of Action : The compound was found to modulate inflammatory responses in periodontal tissues, enhancing osteoblast differentiation while reducing matrix metalloproteinase (MMP) activity .

Platelet Function Modulation

Thrombus Formation Prevention

this compound has also shown promise in modulating platelet function:

- Inhibition of Platelet Activation : Studies indicate that G-Rg6 can inhibit human platelet activation and thrombus formation, suggesting its potential use as a natural substance for preventing thrombosis .

Summary Table of Applications

Mécanisme D'action

Le Ginsenoside Rg6 exerce ses effets par l’induction de l’interleukine-10 et du microARN-146a, qui sont des acteurs clés de la réponse anti-inflammatoire . Il régule négativement les réponses pro-inflammatoires et la gravité in vivo, facilitant la récupération dans des conditions telles que le choc septique et les dommages pulmonaires induits par le lipopolysaccharide . Le composé inhibe les voies de signalisation inflammatoire, y compris l’activation du facteur nucléaire κB et les kinases activées par les mitogènes .

Comparaison Avec Des Composés Similaires

Le Ginsenoside Rg6 est unique parmi les ginsenosides en raison de sa structure spécifique de protopanaxatriol et de ses propriétés immunosuppressives significatives. Des composés similaires comprennent d’autres ginsenosides tels que :

Ginsenoside Rg1 : Connu pour ses effets neuroprotecteurs et anti-âge.

Ginsenoside Rg2 : Peut être transformé en this compound par déshydratation.

Ginsenoside Rh1 : Présente des propriétés anti-inflammatoires et antioxydantes.

Ginsenoside Rh2 : Connu pour ses propriétés anticancéreuses.

Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs activités biologiques et leurs applications thérapeutiques spécifiques.

Propriétés

Numéro CAS |

147419-93-0 |

|---|---|

Formule moléculaire |

C42H70O12 |

Poids moléculaire |

767.0 g/mol |

Nom IUPAC |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11,22-38,43-50H,3,10,12-19H2,1-2,4-9H3 |

Clé InChI |

ZVTVWDXRNMHGNY-UHFFFAOYSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

melting_point |

173 - 176 °C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.